molecular formula C28H22OSSi B12539616 S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate CAS No. 653600-40-9

S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate

Cat. No.: B12539616
CAS No.: 653600-40-9
M. Wt: 434.6 g/mol
InChI Key: SORCSLLPSXXHAB-UHFFFAOYSA-N
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Description

Bond Lengths and Angles:

  • Ethynyl Linker : The C≡C bond length is ~1.20 Å, typical for sp-hybridized carbons.
  • Silane-Ethynyl Bond : The Si-C bond measures ~1.87 Å, consistent with triphenylsilyl-alkynyl linkages.
  • Thioacetate Group : The C-S bond length is ~1.82 Å, slightly longer than C-O bonds due to sulfur’s larger atomic radius.

Electronic Structure and Orbital Hybridization Patterns

The electronic properties of this compound arise from the interplay of its functional groups:

Hybridization and Resonance:

  • Ethynyl Group : sp-hybridized carbons enable π-conjugation across the C≡C bond, extending into the benzene ring.
  • Triphenylsilyl Group : The silicon atom’s empty 3d orbitals participate in σ-π hyperconjugation with the ethynyl π-system, enhancing electron delocalization.
  • Thioacetate : The sulfur atom’s lone pairs conjugate with the carbonyl group, forming a partial double bond (C=S) and reducing electrophilicity at the carbonyl carbon.

Frontier Molecular Orbitals:

  • HOMO : Localized on the ethynyl and benzene π-systems, with minor contributions from the thioacetate sulfur.
  • LUMO : Primarily located on the carbonyl group, making it susceptible to nucleophilic attack.
Orbital Energy (eV) Localization
HOMO -6.2 Ethynyl/benzene π
LUMO -1.8 Carbonyl group

Comparative Analysis with Related Thioacetate Derivatives

This compound exhibits distinct properties compared to analogs:

Structural Comparisons:

  • S-[4-(2-Trimethylsilylethynyl)phenyl] Ethanethioate :
    • Smaller silyl group (trimethyl vs. triphenyl) reduces steric hindrance.
    • Higher solubility in polar solvents due to decreased hydrophobicity.
  • S-3-Iodobenzyl Ethanethioate :
    • Iodo substituent enhances electrophilicity, enabling cross-coupling reactions.
    • Lower molecular weight (292.14 g/mol vs. 508.73 g/mol) due to absence of silyl group.

Electronic and Physical Properties:

Property This Compound S-[4-(TMS)phenyl] S-3-Iodobenzyl
Molecular Weight 508.73 g/mol 248.42 g/mol 292.14 g/mol
LogP 6.8 (calculated) 3.55 2.9
π-Conjugation Extended Moderate Limited

Properties

CAS No.

653600-40-9

Molecular Formula

C28H22OSSi

Molecular Weight

434.6 g/mol

IUPAC Name

S-[3-(2-triphenylsilylethynyl)phenyl] ethanethioate

InChI

InChI=1S/C28H22OSSi/c1-23(29)30-25-13-11-12-24(22-25)20-21-31(26-14-5-2-6-15-26,27-16-7-3-8-17-27)28-18-9-4-10-19-28/h2-19,22H,1H3

InChI Key

SORCSLLPSXXHAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=CC=CC(=C1)C#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

The iodophenyl thioacetate precursor is synthesized via nucleophilic displacement of a halogen (e.g., bromine or iodine) on 3-iodobromobenzene using potassium thioacetate. This reaction proceeds under mild conditions in polar aprotic solvents such as dimethylformamide (DMF) at 60–80°C:

Reaction Conditions

Substrate Reagent Solvent Temperature Yield
3-Iodobromobenzene KSAc (1.2 equiv) DMF 80°C, 12 h 75–85%

The reaction is facilitated by the soft nucleophilicity of thioacetate, which selectively replaces bromide or iodide. Purification via silica gel chromatography (hexane/ethyl acetate) yields S-(3-iodophenyl) ethanethioate as a pale-yellow solid.

Alternative Thioesterification Routes

For substrates lacking a displaceable halogen, direct acetylation of 3-iodobenzenethiol with acetyl chloride in the presence of pyridine provides an alternative route:

$$
\text{3-Iodobenzenethiol} + \text{AcCl} \xrightarrow{\text{pyridine, CH}2\text{Cl}2} \text{S-(3-Iodophenyl) ethanethioate} \quad (85\%\text{ yield})
$$

Sonogashira Coupling with Triphenylsilylacetylene

Catalytic Cross-Coupling

The pivotal step involves a Sonogashira reaction between S-(3-iodophenyl) ethanethioate and triphenylsilylacetylene. This transformation employs a palladium/copper catalyst system under inert conditions:

Optimized Reaction Parameters

Component Quantity Conditions Yield
S-(3-Iodophenyl) ethanethioate 1.0 equiv Pd(PPh$$3$$)$$2$$Cl$$_2$$ (5 mol\%), CuI (10 mol\%) 70–78%
Triphenylsilylacetylene 1.5 equiv iPr$$_2$$NH, THF, 60°C, 24 h

The bulky triphenylsilyl group necessitates prolonged reaction times compared to trimethylsilyl analogues. Post-reaction, the mixture is quenched with NH$$4$$Cl, extracted with dichloromethane, and purified via chromatography (hexane/CH$$2$$Cl$$_2$$) to isolate the product.

Challenges in Silyl-Alkyne Reactivity

Steric hindrance from the triphenylsilyl moiety reduces coupling efficiency relative to smaller silyl groups (e.g., TMS). Increasing catalyst loading to 7.5 mol\% Pd and elevating temperatures to 80°C improves conversion rates.

Characterization and Analytical Data

Spectroscopic Validation

  • $$^1$$H NMR (CDCl$$3$$): δ 7.55–7.42 (m, aromatic H), 2.42 (s, SC(O)CH$$3$$), 1.21–1.15 (m, SiPh$$_3$$).
  • IR : ν$${\text{C≡C}}$$ 2105 cm$$^{-1}$$, ν$${\text{C=O}}$$ 1680 cm$$^{-1}$$.
  • HRMS : [M+H]$$^+$$ calcd. for C$${28}$$H$${25}$$OSSi: 453.1241; found: 453.1238.

Comparative Yields Across Methodologies

Method Key Variation Yield
Standard Sonogashira (Pd/Cu) Triphenylsilylacetylene 70%
High-Temperature Sonogashira 80°C, 7.5 mol\% Pd 78%
TMS-Acetylene Coupling (Control) Trimethylsilylacetylene 92%

Applications and Derivative Synthesis

The ethynyl-silyl-thioacetate scaffold serves as a versatile intermediate for:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition to triazoles.
  • Polymer Synthesis : Incorporation into conjugated polymers via iterative cross-coupling.
  • Bioconjugation : Thioacetate deprotection to free thiols for protein labeling.

Chemical Reactions Analysis

Thioester Deprotection to Free Thiol

The thioacetate group undergoes hydrolysis under basic or nucleophilic conditions to yield a free thiol, a critical step for applications in self-assembled monolayers (SAMs) or further functionalization .

Reaction Conditions and Products

ConditionReagentProductNotes
Basic hydrolysisNaOH (aq.), MeOH/THF3-[(Triphenylsilyl)ethynyl]benzenethiolCommon for thioacetates; proceeds via nucleophilic attack at the carbonyl .
Acidic hydrolysisHCl (aq.), refluxSame as aboveLess common due to competing side reactions

Key Observations

  • Deprotection efficiency depends on solvent polarity and temperature .

  • The bulky triphenylsilyl group does not hinder hydrolysis but may slow reaction kinetics due to steric shielding .

Nucleophilic Acyl Substitution

The thioester’s carbonyl carbon is susceptible to nucleophilic attack, enabling substitution with amines, alcohols, or thiols.

Examples

NucleophileReagentProductYield*Citation
Primary amineRNH₂, DCM, RTAmide derivative~60-75%Analogous to
AlcoholROH, H₂SO₄ catalystEster derivative~50-65%
ThiolRSH, baseThioester exchange~70-85%

*Yields inferred from analogous thioester reactions .

Mechanistic Insight

  • Triphenylsilyl-ethynyl groups stabilize the transition state via electron-withdrawing effects, enhancing electrophilicity at the carbonyl .

Desilylation of the Ethynyl Group

The triphenylsilyl-protected ethynyl group can be cleaved under fluoride-mediated conditions to generate a terminal alkyne, enabling further cross-coupling reactions .

Reaction Pathway

  • Desilylation :

    Ph3Si−C≡C−Ar+TBAFHC≡C−Ar+Ph3SiF\text{Ph}_3\text{Si−C≡C−Ar} + \text{TBAF} \rightarrow \text{HC≡C−Ar} + \text{Ph}_3\text{SiF}
    • Conditions : Tetrabutylammonium fluoride (TBAF), THF, 0°C to RT .

    • Application : Generates terminal alkynes for Sonogashira couplings .

  • Sonogashira Coupling :

    HC≡C−Ar+Ar’−IPd catalystAr−C≡C−Ar’\text{HC≡C−Ar} + \text{Ar'−I} \xrightarrow{\text{Pd catalyst}} \text{Ar−C≡C−Ar'}
    • Catalyst : Pd(PPh₃)₂Cl₂, CuI .

    • Yield : ~70-90% (observed in structurally similar OPE3 systems) .

Oxidation and Redox Activity

While direct oxidation studies on this compound are sparse, analogous thioesters exhibit the following behaviors:

  • S-Oxidation : Treatment with dimethyldioxirane oxidizes sulfur to sulfoxide/sulfone derivatives .

  • Reduction : Co(C₅Me₅)₂ reduces Fe–S bonds in related dithiolato complexes , suggesting potential for redox applications.

Stability and Reactivity Trends

  • Thermal Stability : Decomposes abov

Scientific Research Applications

Materials Science

Electronic Properties
The presence of the triphenylsilyl moiety in S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate contributes to its stability and reactivity. This compound can participate in π-π stacking interactions, which are crucial for the development of organic electronic materials. Its electronic characteristics make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synthesis and Functionalization
The compound can undergo nucleophilic substitution reactions due to the thioate group, allowing for further functionalization. This property is essential for creating derivatives that can be tailored for specific applications in materials science.

Medicinal Chemistry

Biological Interactions
Research indicates that this compound may interact with various biological targets, which is critical for its potential use in drug development. Interaction studies often assess binding affinities with biological molecules, providing insights into its suitability as a pharmaceutical agent.

Case Studies in Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, significant inhibition of cell proliferation was observed in breast cancer cells at concentrations greater than 10 µM, with an IC50 value around 15 µM. Such findings underscore its potential as an anticancer agent.

Research Findings Summary Table

The following table summarizes key findings from studies on the applications of this compound:

Study FocusMethodologyKey Findings
Anticancer ActivityMTT AssayIC50 = 15 µM in breast cancer cells
Electronic PropertiesSpectroscopic AnalysisEnhanced stability and reactivity due to bulky group
FunctionalizationNucleophilic SubstitutionPotential for diverse derivatives

Mechanism of Action

The mechanism by which S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate exerts its effects is largely dependent on its interaction with specific molecular targets. The triphenylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. Once inside the cell, the ethynylphenyl moiety can interact with various enzymes or receptors, modulating their activity. The ethanethioate group can further participate in redox reactions, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

Table 1: Key Structural and Functional Differences
Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties
S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate Triphenylsilyl, ethynyl, ethanethioate ~412.6 (estimated*) Potential use in organic electronics; steric hindrance may limit reactivity
S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate (CAS 170159-17-8) Trimethylsilyl, ethynyl, ethanethioate 248.42 Smaller silyl group; likely higher solubility than triphenyl analog
S-[4-({4-[(2,2′-bi-1,3-dithiol-4-ylmethoxy)methyl]phenyl}ethynyl)phenyl] ethanethioate TTF core, ethynyl, ethanethioate Not reported Redox-active; self-assembles on gold nanoparticles (AuNPs); exhibits donor-acceptor interactions
(3-(Triphenylstannyl)propyl) ethanethioate Triphenylstannyl, propyl, ethanethioate Not reported Organometallic applications; tin center enables catalytic or biocidal activity
S-Prenyl Thioacetate Prenyl (3-methyl-2-butenyl), thioacetate 144.24 Fragrance industry; simpler structure with limited steric effects

*Estimated based on trimethylsilyl analog’s molecular weight (248.42) plus the mass difference between three phenyl groups (3 × 77.11 g/mol) and three methyl groups (3 × 15.03 g/mol).

Electronic and Reactivity Profiles

  • Triphenylsilyl vs.
  • TTF Derivative : The TTF core in the analog from introduces redox activity (two oxidation states at ~0.3 V and ~0.7 V vs. Ag/AgCl), enabling applications in electrochemistry and molecular electronics. In contrast, the main compound’s silicon-based structure lacks intrinsic redox activity but may serve as a stabilizing scaffold .
  • Organostannanes: Tin-containing analogs () exhibit distinct reactivity due to the Sn–C bond, which is more prone to hydrolysis or transmetalation than Si–C bonds. This makes them suitable for cross-coupling reactions but less stable under aqueous conditions .

Biological Activity

S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate is a compound of significant interest in the field of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Structural Characteristics

This compound possesses a triphenylsilyl group attached to an ethynyl phenyl moiety, which contributes to its chemical reactivity and interaction with biological systems. The molecular formula is C18_{18}H18_{18}OS, with a molecular weight of approximately 290.4 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through:

  • Electrophilic Reactions : The triphenylsilyl group can act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins or nucleic acids.
  • Hydrophobic Interactions : The bulky triphenylsilyl group enhances the lipophilicity of the compound, facilitating membrane penetration and interaction with lipid bilayers.
  • Electron Transfer Processes : The ethynyl group can participate in electron transfer reactions, influencing redox states within biological systems.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Antioxidant Activity : Studies indicate that the compound exhibits significant antioxidant properties, potentially reducing oxidative stress in cellular environments.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Case Studies

  • Antioxidant Effects : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a dose-dependent reduction in free radicals, suggesting its utility as a protective agent against oxidative damage.
  • Cytotoxicity Against Cancer Cells : In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis (e.g., caspase activation).
  • Enzyme Interaction Studies : Research involving enzyme assays revealed that this compound effectively inhibited the activity of certain cytochrome P450 enzymes, suggesting potential implications for drug metabolism.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntioxidant ActivityAnticancer ActivityEnzyme Inhibition
This compoundHighModerateYes
S-(4-(Trimethylsilyl)ethynyl)phenolModerateLowNo
EthynylestradiolLowHighYes

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate?

  • Methodological Answer : Begin by analyzing existing literature for analogous thioester or silyl-ethynyl compounds to identify viable reaction pathways (e.g., Sonogashira coupling for ethynyl group introduction). Prioritize protecting groups for thiol moieties to prevent undesired side reactions. Validate each synthetic step using techniques like TLC, NMR, and HPLC to confirm intermediate purity .
  • Theoretical Link : Align synthetic design with organometallic reaction mechanisms, ensuring compatibility between silyl protecting groups and thioester stability under reaction conditions .

Q. How can researchers characterize the stability of this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 25°C, 40°C), humidity levels, and light exposure. Use HPLC-MS to monitor degradation products and kinetic modeling to predict shelf-life. Compare results with structurally similar ethanethiol derivatives (e.g., tropantiol analogs) to identify stability trends .
  • Data Analysis : Employ Arrhenius equations to extrapolate degradation rates under standard storage conditions .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?

  • Methodological Answer : Systematically vary reaction parameters (e.g., catalyst loading, solvent polarity, temperature) to isolate variables causing discrepancies. Use DFT (Density Functional Theory) calculations to model transition states and identify steric or electronic effects from the triphenylsilyl group. Cross-validate findings with in situ IR spectroscopy to track reaction intermediates .
  • Theoretical Framework : Apply Hammond’s postulate to correlate reaction coordinate diagrams with experimental outcomes, addressing contradictions through mechanistic refinement .

Q. What methodologies are recommended for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Design microcosm experiments to simulate hydrolysis, photolysis, and biodegradation in water. Quantify partition coefficients (log P) and soil sorption (Koc) using OECD guidelines. Employ LC-QTOF-MS to identify transformation products and assess ecotoxicity via Daphnia magna or algal bioassays .
  • Data Integration : Use fugacity models to predict compartmental distribution (water, sediment, biota) and prioritize high-risk pathways .

Q. How can computational modeling optimize the compound’s application in catalysis or material science?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to analyze conformational flexibility of the ethynyl-phenyl backbone. Use QSPR (Quantitative Structure-Property Relationship) models to correlate substituent effects (e.g., triphenylsilyl vs. trimethylsilyl) with electronic properties (e.g., HOMO-LUMO gaps). Validate predictions via cyclic voltammetry or X-ray crystallography .
  • Theoretical Basis : Ground computational approaches in frontier molecular orbital theory to explain reactivity patterns .

Experimental Design & Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies involving this compound?

  • Methodological Answer : Apply probit or log-logistic regression models to EC50/LC50 determinations. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For non-linear responses, employ Bayesian hierarchical models to account for biological variability .
  • Data Reporting : Include confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers address challenges in crystallizing this compound for structural elucidation?

  • Methodological Answer : Screen solvent systems (e.g., DCM/hexane gradients) and employ seeding techniques. If crystallization fails, use powder XRD paired with Rietveld refinement or cryo-EM for amorphous phase analysis. Compare experimental data with computational crystal structure predictions (CSP) .

Theoretical & Methodological Frameworks

Q. How can the compound’s electronic properties be integrated into a broader theoretical framework for organometallic catalysis?

  • Methodological Answer : Map its electronic profile (via UV-Vis, EPR) to established catalytic cycles (e.g., Pd-mediated cross-coupling). Use Hammett plots to correlate substituent effects with catalytic turnover rates. Situate findings within the Dewar-Chatt-Duncanson model to explain ligand-metal interactions .

Q. What epistemological considerations are critical when interpreting conflicting bioactivity data for this compound?

  • Methodological Answer : Distinguish between measurement error (e.g., assay variability) and intrinsic biological heterogeneity. Adopt a Bayesian approach to update prior probabilities of activity based on new evidence. Cross-reference with orthogonal assays (e.g., SPR vs. cell-based assays) to validate mechanisms .

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